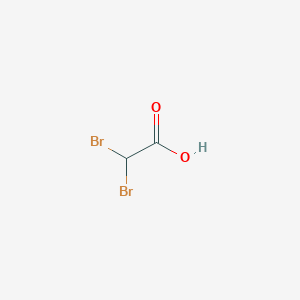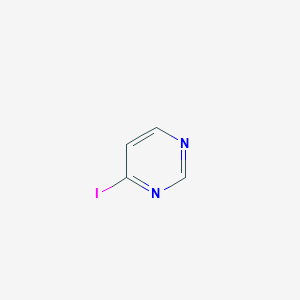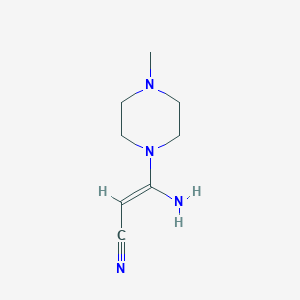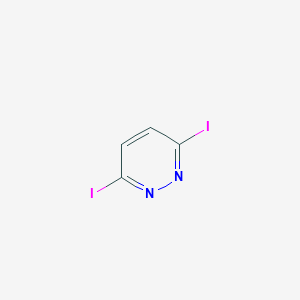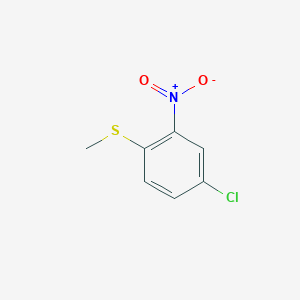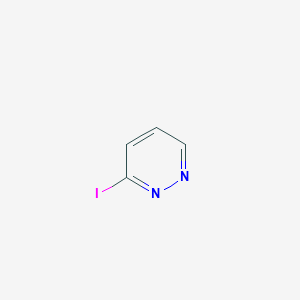![molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0](/img/structure/B154898.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. The chemical structure of etodolac consists of a thiazole ring, a phenyl ring, and a carboxylic acid group.
Wirkmechanismus
Etodolac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. Etodolac is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme. This selectivity may reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are associated with non-selective COX inhibitors.
Biochemische Und Physiologische Effekte
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other musculoskeletal conditions. It has also been shown to reduce oxidative stress and inflammation in animal models of cancer. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have a protective effect on the liver, reducing liver damage in animal models of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly selective for the COX-2 enzyme, which allows for more precise targeting of inflammation. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have some variability in its pharmacokinetics, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the potential use of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, such as sustained-release formulations, which may improve its pharmacokinetic profile and reduce the need for frequent dosing. Finally, studies are needed to further elucidate the biochemical and physiological effects of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, particularly in the context of its potential use in the treatment of inflammatory and autoimmune diseases.
Synthesemethoden
Etodolac can be synthesized using a variety of methods, including the reaction of 2-chloroethyl acetoacetate with 4-(4-ethyl-5-methylthiazol-2-yl)phenol, followed by acid hydrolysis and decarboxylation. Another method involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)phenol with ethyl bromoacetate, followed by acid hydrolysis and decarboxylation. Both methods result in the formation of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that cause pain and inflammation. Etodolac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
138568-68-0 |
|---|---|
Produktname |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Kanonische SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





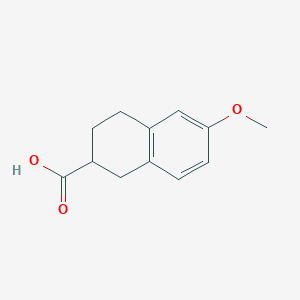
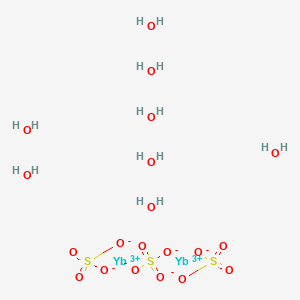


![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
